molecular formula C13H25NO4 B1382196 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid CAS No. 1694853-66-1

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid

Cat. No.: B1382196
CAS No.: 1694853-66-1
M. Wt: 259.34 g/mol
InChI Key: GNXVWBCBVJMWHV-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran, and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors has been explored to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can then participate in further chemical reactions .

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protecting group for amines. This compound is also used in the preparation of various pharmaceuticals and in the study of enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid is unique due to its specific structure, which provides stability and ease of deprotection. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .

Properties

IUPAC Name

4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXVWBCBVJMWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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